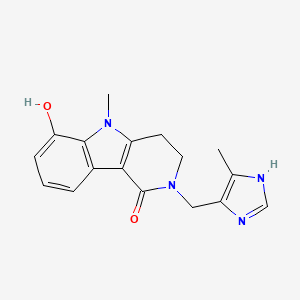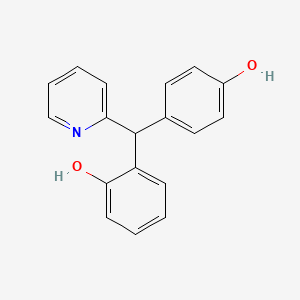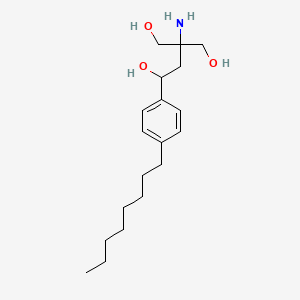
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol
描述
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:
Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
相似化合物的比较
Similar Compounds
3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.
3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.
Uniqueness
The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.
属性
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


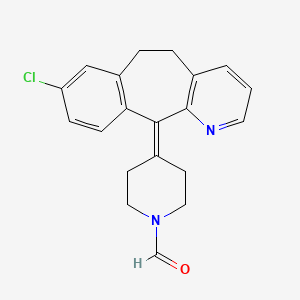
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
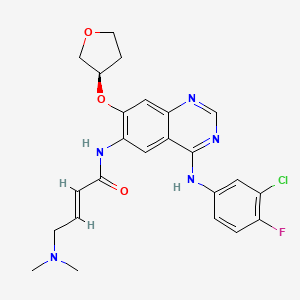

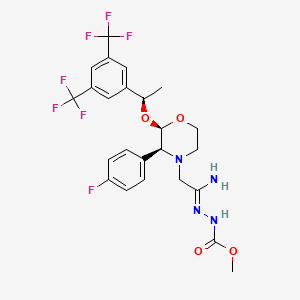
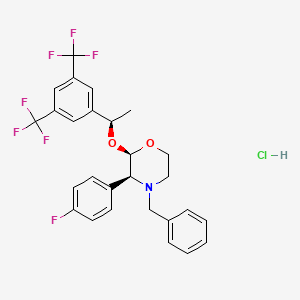
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)

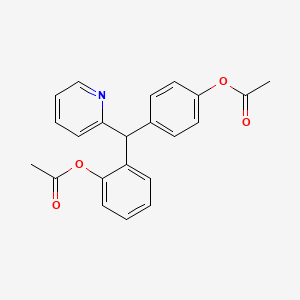
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
